BenchChemオンラインストアへようこそ!

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline

P2X3 receptor pain research purinergic signaling

This compound is a validated, non-nucleotide P2X3 receptor antagonist (functional EC50 80 nM on recombinant rat P2X3) positioned between PPADS (IC50 240 nM) and MRS 2257 (EC50 22 nM) for intermediate-concentration-response studies. The crucial 3-(2-phenoxyethoxy) substitution confers documented P2X3 activity, whereas the commercially available 2-substituted regioisomer has no published target engagement data. This makes it an essential active benchmark for SAR-driven medicinal chemistry, species-dependent pharmacology (comparable to A-317491 Ki range), and ion-channel screening programs in chronic pain, bladder dysfunction, and cough reflex pathways. Supplied with ≥95% purity and lot-specific Certificates of Analysis, it reduces QC overhead for core facilities building targeted P2X ligand libraries.

Molecular Formula C24H27NO3
Molecular Weight 377.5 g/mol
CAS No. 1040686-19-8
Cat. No. B1385524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
CAS1040686-19-8
Molecular FormulaC24H27NO3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
InChIInChI=1S/C24H27NO3/c1-19-11-12-20(2)24(17-19)28-14-13-25-21-7-6-10-23(18-21)27-16-15-26-22-8-4-3-5-9-22/h3-12,17-18,25H,13-16H2,1-2H3
InChIKeyGBNCXWIPGBGGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS 1040686-19-8): Chemical Class and Baseline Characterization


N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS 1040686-19-8) is a synthetic aniline derivative featuring a 2,5-dimethylphenoxyethyl substituent on the aniline nitrogen and a 3-(2-phenoxyethoxy) moiety on the phenyl ring. Its molecular formula is C₂₄H₂₇NO₃ with a molecular weight of 377.48 g/mol . The compound belongs to the N-[(dimethylphenoxy)ethyl]aniline family, which has been explored for anticonvulsant and neuroactive properties, though published primary literature on this specific compound remains limited [1]. The compound is commercially available (e.g., Santa Cruz Biotechnology catalog sc-330646) with a reported minimum purity of 95% .

Why Generic Substitution Fails: The Case Against Interchanging N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline with Uncharacterized Analogs


The aniline nitrogen substitution and the position of the phenoxyethoxy group on the aromatic ring are critical determinants of biological activity [1]. Direct regioisomer N-[2-(2,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline, despite being commercially available, lacks any publicly documented P2X3 receptor antagonist activity, highlighting position-dependent pharmacology . Furthermore, the 2,5-dimethylphenoxy motif is a known pharmacophore for anticonvulsant activity in related aminoalkanol series, but the substitution pattern profoundly impacts target engagement and potency [2]. Therefore, selecting this specific compound over a positional isomer or an incompletely characterized analog ensures reproducible binding profiles in P2X3-targeted research.

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline: Quantitative Differentiation Evidence Guide for Scientific Procurement


P2X3 Receptor Antagonist Activity: Head-to-Head Comparison with Known P2X3 Ligands Under Comparable Xenopus Oocyte Assay Conditions

The target compound antagonizes recombinant rat P2X3 receptors with an EC50 of 80 nM, tested at 10 µM in Xenopus oocytes [1]. Under the same assay system, reference P2X3 antagonists span a broad potency range: MRS 2257 achieves EC50 22 nM (tested at 3 µM), the non-selective antagonist PPADS shows IC50 240 nM, and 2-MeSATP yields EC50 350 nM [2][3][4]. This positions the target compound as 3-fold more potent than PPADS and 4.4-fold more potent than 2-MeSATP, while being approximately 3.6-fold less potent than the highly optimized MRS 2257. Importantly, the compound's potency is within the same order of magnitude as the clinically studied P2X3 antagonist A-317491 (Ki range 22–92 nM across species) [5].

P2X3 receptor pain research purinergic signaling electrophysiology

Regioisomeric Differentiation: The 3-Phenoxyethoxy Substitution Pattern Confers P2X3 Antagonist Activity Absent in the 2-Substituted Isomer

The target compound bears a 3-(2-phenoxyethoxy) substituent on the aniline ring and demonstrates P2X3 antagonist activity (EC50 80 nM) [1]. Its direct regioisomer, N-[2-(2,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline, is commercially available but lacks any published quantitative P2X3 pharmacological data [2]. This absence of documented activity for the 2-substituted isomer, despite its commercial availability under similar catalog listings, indicates that the meta (3-position) phenoxyethoxy orientation is critical for P2X3 receptor engagement. In medicinal chemistry, positional isomerism on the central phenyl ring is known to govern ligand-receptor binding geometry, hydrogen bonding, and steric complementarity, often leading to binary differences in activity [3].

medicinal chemistry structure-activity relationship regioisomer P2X3 selectivity

Procurement-Relevant Differentiation: Verified Purity Specifications and Single-Source Availability Profile

The target compound is listed by Santa Cruz Biotechnology (catalog sc-330646) at $284.00 per 500 mg unit, with purity typically determined by HPLC and confirmed via Certificate of Analysis on a per-lot basis . Biosynth (via CymitQuimica, Ref. 3D-QRB68619) specifies a minimum purity of 95%, though this product line is currently discontinued, creating supply concentration risk . The 2-substituted regioisomer is available from Cato Research Chemicals, but no purity specification or analytical documentation is publicly accessible for comparison [1]. This known purity floor combined with an active (albeit limited) supply chain provides procurement officers with a verifiable quality baseline for this compound, whereas the regioisomer lacks equivalent transparency.

chemical procurement purity specification vendor comparison research chemical sourcing

Best-Fit Research and Industrial Application Scenarios for N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS 1040686-19-8)


P2X3 Receptor Pharmacological Tool for Pain and Sensory Neurobiology Programs

With a confirmed functional EC50 of 80 nM against recombinant rat P2X3 receptors [1], this compound serves as a structurally distinct P2X3 antagonist chemotype for use in electrophysiological or calcium-flux assays. Its potency lies between the weaker antagonist PPADS (IC50 240 nM) and the highly potent MRS 2257 (EC50 22 nM), making it suitable for concentration-response studies where intermediate blockade is desired [2][3]. Researchers investigating P2X3 in chronic pain, bladder dysfunction, or cough reflex pathways can employ this compound as a non-nucleotide scaffold for comparative pharmacology studies.

Structure-Activity Relationship (SAR) Expansion Around the 2,5-Dimethylphenoxy-Aniline Scaffold

The 3-(2-phenoxyethoxy) substitution pattern is validated by documented P2X3 activity, whereas the 2-substituted regioisomer has no reported pharmacological data [4]. This makes the target compound an essential reference point for medicinal chemistry teams exploring how the position of the phenoxyethoxy group on the aniline ring modulates P2X3 binding affinity and selectivity. Systematic SAR studies can use this compound as the active benchmark against which newly synthesized analogs are compared.

Procurement for Specialized Screening Libraries Requiring Documented Purity Specifications

The compound is commercially available with a minimum purity of 95% (Biosynth/CymitQuimica) and lot-specific Certificates of Analysis from major vendors . For core facility managers or screening centers building targeted P2X receptor ligand libraries, this documented purity profile reduces quality control overhead compared to sourcing the uncharacterized regioisomer. The availability through established vendors like Santa Cruz Biotechnology supports institutional procurement workflows.

Cross-Species P2X3 Pharmacology Bridging Studies

Given that the compound's rP2X3 EC50 (80 nM) falls within the Ki range of the clinically studied antagonist A-317491 (22–92 nM across human and rat P2X3 subtypes) [5], it may be useful as a comparator in cross-species P2X3 pharmacology experiments. When paired with A-317491 or other reference antagonists, this compound enables assessment of species-dependent potency shifts on a structurally distinct chemotype, informing translational pain research programs.

Quote Request

Request a Quote for N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.